molecular formula C12H14O3 B1400352 2-(1,3-Dioxolan-2-yl)-1-(4-methylphenyl)-ethanone CAS No. 857195-76-7

2-(1,3-Dioxolan-2-yl)-1-(4-methylphenyl)-ethanone

Cat. No. B1400352
M. Wt: 206.24 g/mol
InChI Key: NHXJVRNXCALTEI-UHFFFAOYSA-N
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Description

Compounds with a 1,3-dioxolane structure are cyclic acetals. They are often used as protecting groups for carbonyl compounds in organic synthesis . The 4-methylphenyl group (also known as p-tolyl group) is a common substituent in organic chemistry with the formula -C6H4CH3.


Chemical Reactions Analysis

1,3-dioxolanes can undergo a variety of reactions. They can be hydrolyzed under acidic or basic conditions to regenerate the carbonyl compound and the 1,2-diol . They can also participate in other reactions depending on the substituents present on the dioxolane ring.

Scientific Research Applications

Synthesis of N-Alkylamino Acetophenones

A study by Albright & Lieberman (1994) explored the synthesis of N-alkylamino acetophenones using a benzyne intermediate. The reaction of 2-(2-bromophenyl)-2-methyl-1,3-dioxolane with various lithium amides produced N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, highlighting a potential application in creating complex chemical compounds.

Ferrocene-Carboxaldehyde and Dioxaphospholene Reaction

Ahumada et al. (2013) investigated the reaction between ferrocenecarboxaldehyde and dioxaphospholene. This study produced a bis-ferrocenyl 1,3-dioxolane complex, 1-(4-methyl-2,5-diferrocenyl-1,3-dioxolan-4-yl)ethanone, demonstrating the compound's utility in complex organic synthesis and metal-organic chemistry (Ahumada et al., 2013).

Vic-Dioxime Complex Synthesis

Canpolat & Kaya (2005) synthesized N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and related compounds. These ligands formed mononuclear complexes with various metals, suggesting applications in coordination chemistry and potentially in catalysis (Canpolat & Kaya, 2005).

Polymer Research

The work of Coskun et al. (1998) on the synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] demonstrates the role of 1,3-dioxolane derivatives in polymer science. They explored the thermal degradation of these polymers, offering insights into material properties and potential applications in materials science (Coskun et al., 1998).

Five-Membered Ring Systems in Heterocyclic Chemistry

Aitken (1990) discussed the synthesis and reactions of five-membered heterocyclic ring systems, including 1,3-dioxolanes. This research is significant in the field of heterocyclic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules (Aitken, 1990).

Human Heme Oxygenase-1 Inhibitors

Rahman et al. (2008) studied the structure of human heme oxygenase-1 complexed with 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone and related compounds. This research provides insights into the development of inhibitors specific for heme oxygenases, with potential therapeutic applications (Rahman et al., 2008).

Synthesis of Monoprotected 1,4-Diketones

Mosca et al. (2001) explored the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes. This process offers a method for synthesizing monoprotected 1,4-diketones, a key component in various organic synthesis pathways (Mosca et al., 2001).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-2-4-10(5-3-9)11(13)8-12-14-6-7-15-12/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXJVRNXCALTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(4-methylphenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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